molecular formula C22H23N5O2 B11003883 3-(4-hydroxyquinazolin-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide

3-(4-hydroxyquinazolin-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide

Cat. No.: B11003883
M. Wt: 389.4 g/mol
InChI Key: ZCGPHQNHSPOQCV-UHFFFAOYSA-N
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Description

N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is a complex organic compound that features both benzimidazole and quinazoline moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The benzimidazole ring is particularly noted for its presence in various drugs due to its broad range of biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The quinazoline moiety can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents .

Industrial Production Methods

Industrial production methods for such compounds generally involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .

Scientific Research Applications

N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinazoline moiety can also interact with various biological pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-METHYL-1H-BENZIMIDAZOL-2-YL)PROPYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is unique due to the combination of both benzimidazole and quinazoline moieties in a single molecule. This dual structure allows it to interact with multiple biological targets, potentially enhancing its therapeutic effects .

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[3-(1-methylbenzimidazol-2-yl)propyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide

InChI

InChI=1S/C22H23N5O2/c1-27-18-10-5-4-9-17(18)25-20(27)11-6-14-23-21(28)13-12-19-24-16-8-3-2-7-15(16)22(29)26-19/h2-5,7-10H,6,11-14H2,1H3,(H,23,28)(H,24,26,29)

InChI Key

ZCGPHQNHSPOQCV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)CCC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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